molecular formula C10H20F6N2O4S2 B060896 Tetraethylammonium bistrifluoromethanesulfonimidate CAS No. 161401-26-9

Tetraethylammonium bistrifluoromethanesulfonimidate

Cat. No.: B060896
CAS No.: 161401-26-9
M. Wt: 410.4 g/mol
InChI Key: PBVQLVFWBBDZNU-UHFFFAOYSA-N
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Description

Tetraethylammonium bistrifluoromethanesulfonimidate is a quaternary ammonium salt primarily used as an electrolyte in various applications. It is known for its high purity and stability, making it suitable for electronic purposes . The compound has a molecular formula of C10H20F6N2O4S2 and a molecular weight of 410.40 g/mol .

Mechanism of Action

Target of Action

Tetraethylammonium bistrifluoromethanesulfonimidate, also known as Bistrifluoromethanesulfonimide tetraethylammonium salt, is a quaternary ammonium salt . The primary targets of this compound are autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation . The downstream effects of these changes can include altered cellular activity and physiological responses.

Pharmacokinetics

As a quaternary ammonium salt, it is expected to have good solubility in water and organic solvents

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other substances in the environment can potentially interact with the compound and alter its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium bistrifluoromethanesulfonimidate can be synthesized through the reaction of tetraethylammonium hydroxide with bistrifluoromethanesulfonimide. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors. The process ensures high purity and yield by optimizing reaction conditions such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium bistrifluoromethanesulfonimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce tetraethylammonium halides .

Scientific Research Applications

Tetraethylammonium bistrifluoromethanesulfonimidate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tetrabutylammonium bistrifluoromethanesulfonimidate
  • Tetramethylammonium bistrifluoromethanesulfonimidate
  • Tetraethylammonium nitrate
  • Tetrabutylammonium trifluoromethanesulfonate

Comparison: Tetraethylammonium bistrifluoromethanesulfonimidate is unique due to its specific molecular structure, which provides distinct electrochemical properties. Compared to similar compounds, it offers higher stability and purity, making it more suitable for electronic applications .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tetraethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.C2F6NO4S2/c1-5-9(6-2,7-3)8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVQLVFWBBDZNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585000
Record name N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161401-26-9
Record name N,N,N-Triethylethanaminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylammonium bistrifluoromethanesulfonimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium bistrifluoromethanesulfonimidate

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